Cyclo(Tyr-Val)
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Overview
Description
Cyclo(Tyr-Val) is a diketopiperazine secondary fungal metabolite . It was originally isolated from N. gilva . The formal name of this compound is 3S-[(4-hydroxyphenyl)methyl]-6S-(1-methylethyl)-2,5-piperazinedione .
Molecular Structure Analysis
The molecular formula of Cyclo(Tyr-Val) is C14H18N2O3 . The InChI code is InChI=1S/C14H18N2O3/c1-8(2)12-14(19)15-11(13(18)16-12)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7H2,1-2H3,(H,15,19)(H,16,18) . The canonical SMILES structure is CC©C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O .Physical And Chemical Properties Analysis
The molecular weight of Cyclo(Tyr-Val) is 262.30 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 262.13174244 g/mol . The topological polar surface area is 78.4 Ų .Scientific Research Applications
Synthesis Techniques : Cyclo(Tyr-Val) analogues have been synthesized using click chemistry, demonstrating the utility of this method in peptide synthesis. Cyclo[-Pro-Val-psi(triazole)-Pro-Tyr] was successfully synthesized, highlighting the challenges and solutions in cyclizing small peptides (Bock et al., 2006).
Tyrosinase Inhibition : A novel cyclotetrapeptide, cyclo(-l-Pro-l-Tyr-l-Pro-l-Val-), was isolated from Lactobacillus helveticus and found to inhibit tyrosinase, an enzyme involved in melanin production. This indicates its potential application in the treatment of conditions related to melanin overproduction, such as hyperpigmentation (Kawagishi et al., 1993).
Anticancer Activity : Cyclo(Tyr-Cys), a related cyclic dipeptide, exhibited significant inhibition of cancer cell growth in various carcinoma cells, suggesting the potential of Cyclo(Tyr-Val) analogues in cancer research and treatment (Merwe et al., 2008).
Antimicrobial Activity : Studies have shown that cyclic dipeptides, including analogues of Cyclo(Tyr-Val), exhibit antibacterial activity. For instance, cyclo-(Tyr-Pro) and similar compounds isolated from marine bacteria exhibited antibacterial properties, suggesting their potential as natural antimicrobial agents (Zhang Si, 2009).
Sensory Activity in Foods : Cyclo(Tyr-Val) and related compounds were identified in roasted cocoa nibs, contributing to their taste. This highlights the role of such cyclic dipeptides in influencing the sensory properties of foods (Stark & Hofmann, 2005).
Biological Activity : Bioactive cyclic dipeptides, including Cyclo(Tyr-Val) analogues, have been identified as having various physiological or pharmacological activities in mammals. Their simplicity and widespread presence in nature suggest a range of potential applications (Prasad, 1995).
Antifouling and Antilarval Activities : Cyclo(Tyr-Val) and related compounds have shown efficacy in inhibiting bacterial growth and larval settlement in marine environments, indicating their potential in developing antifouling agents (Qi et al., 2009).
Future Directions
Cyclic peptides like Cyclo(Tyr-Val) have been recognized for their medicinal properties . They have good binding affinity, target selectivity, and low toxicity, making them attractive for therapeutic applications . Future research may focus on exploring their potential as anticancer agents and their use in food preservation .
Mechanism of Action
Target of Action
Cyclo(Tyr-Val) is a diketopiperazine secondary fungal metabolite It’s known that diketopiperazines can interact with a variety of biological targets due to their rigid, planar structure and ability to form multiple hydrogen bonds .
Mode of Action
Diketopiperazines are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, and disrupting cell membranes
Biochemical Pathways
Diketopiperazines, in general, can influence a wide range of biochemical pathways due to their diverse biological activities
Pharmacokinetics
Diketopiperazines are known for their good bioavailability, stability, and ability to cross biological barriers, which makes them promising candidates for drug development .
Result of Action
Diketopiperazines are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and immunosuppressive effects
Action Environment
The action of Cyclo(Tyr-Val) can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the stability and activity of diketopiperazines
properties
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-8(2)12-14(19)15-11(13(18)16-12)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7H2,1-2H3,(H,15,19)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDVFSHGYANGRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347359 |
Source
|
Record name | 3-[(4-Hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21754-25-6 |
Source
|
Record name | 3-[(4-Hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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